N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound classified under the category of acetamides. It features a unique combination of a 3,5-dimethoxyphenyl group and a 3-oxopiperazin-2-yl moiety, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural properties and possible therapeutic applications.
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves several steps:
In industrial settings, optimization of reaction conditions is crucial for maximizing yield and purity. This may involve:
The molecular formula for N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is , with a molecular weight of approximately 293.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O4 |
| Molecular Weight | 293.32 g/mol |
| InChI Key | SQVAELWENIHXJR-NSHDSACASA-N |
| SMILES | COc1ccc(c(c1)NC(CC1C(NCCN1)=O)=O)OC |
| Polar Surface Area | 75.242 Ų |
| LogP | -0.6346 |
The structure consists of a phenolic ring substituted at positions 3 and 5 with methoxy groups, linked to a piperazine ring that contains a ketone functional group.
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions used. For instance:
The mechanism of action for N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide likely involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate these targets' activity, leading to various biological effects, including analgesic or anti-inflammatory outcomes. Detailed biochemical studies are required to elucidate the exact pathways involved.
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits several notable physical properties:
Key chemical properties include:
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has potential applications across various scientific fields:
This compound's unique structure and properties make it a valuable subject for further research and development in medicinal chemistry and related fields.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4